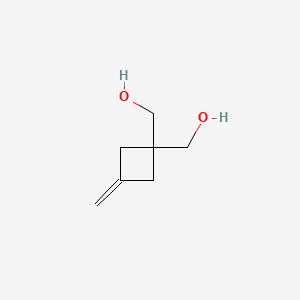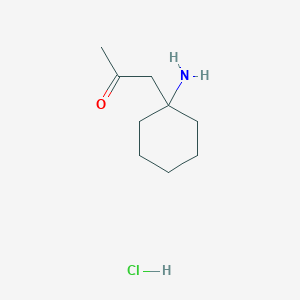
C=C1CC(C1)(CO)CO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, common name, and structural formula. The compound’s function or uses might also be described.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. This could include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
This involves describing the compound’s molecular geometry, bond lengths and angles, hybridization states, and other structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used for this analysis.Chemical Reactions Analysis
This involves identifying the reactions that the compound can undergo. This could include its reactivity with various reagents, its behavior under different conditions, and the products it forms.Physical And Chemical Properties Analysis
This involves describing the compound’s physical properties (such as melting point, boiling point, solubility, and color) and chemical properties (such as acidity/basicity, redox potential, and stability).Scientific Research Applications
Carbon Isotope Geochemistry
Research in carbon isotope geochemistry provides foundational knowledge on the variation of carbon isotopes in nature. Studies by Craig (1953) and others have analyzed carbon from various geologic sources, emphasizing the importance of carbon isotopes in understanding Earth's carbon cycle, including terrestrial and marine organic carbon distribution. This research aids in deciphering the origins of carbon-based compounds and their transformations over time, which could be relevant to understanding the pathways and transformations of specific carbon structures like "C=C1CC(C1)(CO)CO" (Craig, 1953).
C1 Catalysis
C1 catalysis focuses on converting simple carbon-containing compounds into valuable chemicals and fuels. Significant advances in this field involve the development of highly efficient catalyst systems and understanding reaction mechanisms for carbon monoxide, carbon dioxide, methane, and methanol transformations. These studies highlight the potential for creating high-value-added chemicals through catalytic processes, providing a context for exploring the reactivity and application potential of complex carbon structures (Bao et al., 2019).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound. This could include its toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.
Future Directions
This involves speculating on potential future research directions involving the compound. This could include potential applications, modifications, or investigations into its properties or reactivity.
properties
IUPAC Name |
[1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6-2-7(3-6,4-8)5-9/h8-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDBDXGUJCHOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Hydroxymethyl)-3-methylidenecyclobutyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2741278.png)

![3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2741280.png)



![5-Oxaspiro[3.4]octane-3-carboxylic acid](/img/structure/B2741286.png)



